3H-Imidazo[4,5-b]pyridin-6-ol
Overview
Description
3H-Imidazo[4,5-b]pyridin-6-ol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of 3H-Imidazo[4,5-b]pyridin-6-ol are IKK-ε and TBK1 . These proteins are known to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in numerous disease conditions .
Mode of Action
This compound interacts with its targets, IKK-ε and TBK1, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent activation of NF-kappaB . As a result, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
The inhibition of IKK-ε and TBK1 by this compound affects the NF-kappaB pathway . This pathway is involved in the regulation of immune response, inflammation, and cell survival . Therefore, the compound’s action can have significant downstream effects on these biological processes .
Pharmacokinetics
Similar compounds in the imidazole class are known to have good oral bioavailability and are highly soluble in water and other polar solvents . These properties suggest that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The inhibition of IKK-ε and TBK1 by this compound leads to the suppression of the NF-kappaB pathway . This can result in the reduction of inflammation, immune response, and cell survival . Therefore, the compound may have potential therapeutic applications in conditions such as cancer, autoimmune diseases, and infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s bioavailability and efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under reflux conditions in ethanol, followed by phase transfer catalysis to yield the desired imidazo[4,5-b]pyridine derivatives . Another approach includes the condensation of 2-amino-3-hydroxypyridine with carboxylic acids using microwave-assisted heating .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for their role as enzyme inhibitors and receptor modulators.
Medicine: Explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
3H-Imidazo[4,5-b]pyridin-6-ol can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar structure but different biological activity.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-4-1-5-6(7-2-4)9-3-8-5/h1-3,10H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCVUZFBPLUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600726 | |
Record name | 1H-Imidazo[4,5-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023815-26-0 | |
Record name | 1H-Imidazo[4,5-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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